N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyano and ethyl groups:
Formation of the propanamide linkage: This can be done by reacting the intermediate with 3-bromopropionyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide
- N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide
Uniqueness
N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the pyrazole rings also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H15IN6O |
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Molecular Weight |
398.20 g/mol |
IUPAC Name |
N-(5-cyano-1-ethylpyrazol-4-yl)-3-(4-iodo-5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H15IN6O/c1-3-19-12(6-15)11(8-17-19)18-13(21)4-5-20-9(2)10(14)7-16-20/h7-8H,3-5H2,1-2H3,(H,18,21) |
InChI Key |
ZNZOURGINODCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCN2C(=C(C=N2)I)C)C#N |
Origin of Product |
United States |
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